1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1823402-99-8 . It has a molecular weight of 172.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of a [3 + 2] cycloaddition reaction . This can involve the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H9FN2O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3H2,1-2H3,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
Pyrazole derivatives can be synthesized through various reactions, including a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Another method involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
The compound is a white to cream or pale yellow powder . The melting point ranges from 132-145 °C .Scientific Research Applications
Synthesis and Coordination Polymers
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid has been a subject of interest in the synthesis and structural diversity of metal coordination polymers. Research highlights the preparation of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands through a two-step process, which are then used with Zn(II) and Cd(II) ions to form chiral and achiral coordination polymers. These polymers exhibit unique properties such as right-handed or left-handed helices and show potential in thermal and luminescence applications (Cheng et al., 2017).
Chemical Synthesis and Reactivity
The compound also demonstrates significance in chemical synthesis. It's used in the synthesis of various functional molecules, including trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, which have applications as fluorescent molecules and in agricultural chemistry as potential inhibitors for certain weed species (Wu et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of new classes of 2-phenylhydrazinylidene derivatives .
Mode of Action
It is known that similar compounds interact with their targets to inhibit biofilm formation .
Biochemical Pathways
Similar compounds have been found to inhibit the formation of biofilms, which are complex communities of microorganisms .
Result of Action
Similar compounds have been found to inhibit the formation of biofilms, which could potentially disrupt the growth and survival of microorganisms .
Properties
IUPAC Name |
1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHKCSUPBXMWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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